molecular formula C6H15NO B3022778 (S)-1-Methoxymethyl-2-methyl-propylamine CAS No. 64715-88-4

(S)-1-Methoxymethyl-2-methyl-propylamine

Cat. No. B3022778
CAS RN: 64715-88-4
M. Wt: 117.19 g/mol
InChI Key: PVNWTJLUPPXWDT-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Methoxymethyl-2-methyl-propylamine, also known as (S)-MMP, is an organic compound used in a variety of scientific research applications. It is a chiral, secondary amine and belongs to the class of alkyl amines. It is a colorless liquid with a pleasant odor and is miscible in water. (S)-MMP is used in a variety of applications including synthetic organic chemistry, drug design, and biochemical research.

Mechanism Of Action

The mechanism of action of (S)-MMP is not well understood. However, it is believed that it acts as a substrate for enzymes, allowing them to catalyze a variety of reactions. It is also believed to act as an inhibitor of certain enzymes, preventing them from catalyzing certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-MMP are not well understood. However, it is believed to act as an inhibitor of certain enzymes, preventing them from catalyzing certain reactions. It is also believed to act as a substrate for enzymes, allowing them to catalyze a variety of reactions.

Advantages And Limitations For Lab Experiments

The use of (S)-MMP in laboratory experiments has many advantages. It is a chiral compound, which means it can be used to study the effect of stereochemistry on drug binding and efficacy. It is also a relatively inexpensive compound, making it cost-effective for laboratory experiments. Additionally, it has a high enantiomeric purity, which makes it ideal for experiments involving chiral compounds.
The main limitation of (S)-MMP for laboratory experiments is its lack of toxicity data. As it is an organic compound, it is not regulated by the FDA and therefore there is no reliable data on its toxicity. This can make it difficult to use in experiments involving animals or humans.

Future Directions

The use of (S)-MMP in scientific research is still relatively new, and there are many potential future directions for its use. One potential direction is the use of (S)-MMP as a building block for the synthesis of more complex compounds. Additionally, further research could be conducted on the biochemical and physiological effects of (S)-MMP, as well as its potential toxicity. Finally, further research could be conducted on the mechanism of action of (S)-MMP, as well as its potential applications in drug design and biochemical research.

Scientific Research Applications

(S)-MMP has a variety of applications in scientific research. It is widely used in synthetic organic chemistry as a building block in the synthesis of a variety of compounds. It is also used in drug design and biochemical research. In drug design, (S)-MMP can be used to create a variety of chiral amines which can be used to study the effect of stereochemistry on drug binding and efficacy. In biochemical research, (S)-MMP can be used to study the effect of secondary amines on enzyme activity.

properties

IUPAC Name

(2S)-1-methoxy-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-5(2)6(7)4-8-3/h5-6H,4,7H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNWTJLUPPXWDT-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Methoxymethyl-2-methyl-propylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.